N-(4-acetylphenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
CAS No.: 1105220-25-4
Cat. No.: VC4680739
Molecular Formula: C22H20FN5O3S
Molecular Weight: 453.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105220-25-4 |
|---|---|
| Molecular Formula | C22H20FN5O3S |
| Molecular Weight | 453.49 |
| IUPAC Name | N-(4-acetylphenyl)-2-[(7-fluoro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H20FN5O3S/c1-3-10-27-20(31)17-11-15(23)6-9-18(17)28-21(27)25-26-22(28)32-12-19(30)24-16-7-4-14(5-8-16)13(2)29/h4-9,11H,3,10,12H2,1-2H3,(H,24,30) |
| SMILES | CCCN1C(=O)C2=C(C=CC(=C2)F)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)C |
Introduction
N-(4-acetylphenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro- triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a complex organic compound that belongs to the class of amides, specifically a monocarboxylic acid amide derivative. This compound combines elements of a triazoloquinazoline system with a thioacetamide moiety, which suggests potential biological activity due to its structural complexity.
Potential Biological Activities
Compounds with similar structural features have shown promise in various biological activities, including antimicrobial and anticancer properties. The presence of a thioacetamide group, for instance, is known to contribute to antimicrobial activity in some derivatives . Additionally, the triazoloquinazoline system has been explored for its potential as a scaffold in drug design due to its ability to interact with biological targets .
Research Findings and Future Directions
While specific research findings on N-(4-acetylphenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro- triazolo[4,3-a]quinazolin-1-yl)thio)acetamide are not readily available, compounds with similar structures have been studied for their pharmacological activities. Future research could involve in vitro and in vivo studies to assess its potential as an antimicrobial or anticancer agent, as well as molecular docking studies to understand its interaction with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume